9-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
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Overview
Description
9-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine: is an organic compound belonging to the benzoxepine family This compound is characterized by a benzene ring fused to an oxepine ring, with a methoxy group at the 9th position and an amine group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine typically involves the following steps:
Formation of the Benzoxepine Ring: The initial step involves the formation of the benzoxepine ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a substituted phenol, with an appropriate reagent under controlled conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced through a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.
Amination: The final step involves the introduction of the amine group at the 5th position. This can be achieved through a nucleophilic substitution reaction using an amine source such as ammonia or an amine derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the oxepine ring, potentially converting it to a more saturated structure.
Substitution: The amine group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Products may include aldehydes or carboxylic acids.
Reduction: Products may include more saturated benzoxepine derivatives.
Substitution: Products will vary depending on the substituent introduced.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural properties.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in the design of new pharmaceuticals.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers or resins.
Mechanism of Action
The mechanism of action of 9-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine involves its interaction with molecular targets such as enzymes or receptors. The methoxy and amine groups play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
9-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-one: This compound lacks the amine group, which significantly alters its reactivity and applications.
4-Amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol:
Uniqueness: 9-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is unique due to the presence of both methoxy and amine groups, which provide a combination of reactivity and binding capabilities not found in similar compounds. This makes it particularly valuable in applications requiring specific interactions with molecular targets.
Properties
Molecular Formula |
C11H15NO2 |
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Molecular Weight |
193.24 g/mol |
IUPAC Name |
9-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine |
InChI |
InChI=1S/C11H15NO2/c1-13-10-6-2-4-8-9(12)5-3-7-14-11(8)10/h2,4,6,9H,3,5,7,12H2,1H3 |
InChI Key |
NBZAGWCABZXROR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OCCCC2N |
Origin of Product |
United States |
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